REACTION_SMILES
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[Br:1][c:2]1[s:3][cH:4][cH:5][n:6]1.[CH2:21]([CH2:22][O:23][CH3:24])[O:25][CH3:26].[CH3:27][CH2:28][O:29][C:30](=[O:31])[CH3:32].[Na+:15].[Na+:16].[O-:17][C:18](=[O:19])[O-:20].[s:7]1[c:8]([B:12]([OH:13])[OH:14])[cH:9][cH:10][cH:11]1>>[c:2]1(-[c:8]2[s:7][cH:11][cH:10][cH:9]2)[s:3][cH:4][cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1nccs1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
OB(O)c1cccs1
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Name
|
|
Type
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product
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Smiles
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c1csc(-c2nccs2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |